![molecular formula C22H21FN4O3S B2599145 3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea CAS No. 2034240-83-8](/img/structure/B2599145.png)
3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea
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Overview
Description
3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea is a complex organic compound that features a unique structure combining a fluoro-substituted benzothiadiazole moiety with a diphenylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea typically involves multiple steps:
Formation of the Benzothiadiazole Core: The initial step involves the synthesis of the benzothiadiazole core. This can be achieved through the cyclization of 2-amino-4-fluorobenzoic acid with thionyl chloride and subsequent oxidation.
Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Linker: The ethyl linker is added through a nucleophilic substitution reaction, where the benzothiadiazole derivative reacts with ethyl bromide.
Formation of the Diphenylurea Moiety: The final step involves the reaction of the ethyl-linked benzothiadiazole with diphenylcarbamoyl chloride under basic conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl groups in the urea moiety, potentially converting them to amines or alcohols.
Substitution: The fluoro group on the benzothiadiazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluoro group and the urea moiety makes it a candidate for binding to biological targets with high affinity.
Medicine
Medicinally, this compound and its derivatives are explored for their potential as therapeutic agents. They are studied for their anti-inflammatory, anticancer, and antimicrobial properties. The fluoro-substituted benzothiadiazole core is particularly interesting for its ability to interact with various biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism of action of 3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to enzymes or receptors, while the urea moiety can form hydrogen bonds with amino acid residues in the active site of proteins. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea
- 3-(2-(6-bromo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea
- 3-(2-(6-iodo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea
Uniqueness
The uniqueness of 3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea lies in the presence of the fluoro group, which significantly enhances its chemical stability and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group also imparts unique electronic properties, making it more suitable for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-25-20-13-12-17(23)16-21(20)26(31(25,29)30)15-14-24-22(28)27(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSVVPXDSLZLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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